

A Technical Guide to the Physicochemical Characteristics of Bis-PEG25-acid

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Compound of Interest		
Compound Name:	Bis-PEG25-acid	
Cat. No.:	B6352227	Get Quote

This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of **Bis-PEG25-acid** for researchers, scientists, and drug development professionals. The information is presented to facilitate its application in bioconjugation, drug delivery, and other advanced research areas.

Core Physicochemical Characteristics

Bis-PEG25-acid is a homobifunctional polyethylene glycol (PEG) derivative that features a carboxylic acid group at each end of a 25-unit PEG chain.[1][2] This structure imparts unique properties that are highly valuable in the field of bioconjugation and drug delivery. The hydrophilic nature of the PEG backbone enhances the solubility and stability of conjugated molecules in aqueous environments.[3]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of **Bis-PEG25-acid**.



Property	Value	Source(s)
Molecular Formula	C54H106O29	[2][4]
Molecular Weight	~1219.40 g/mol	
Purity	≥95% to ≥98%	_
CAS Number	2567200-14-8 / 1268488-70-5	_
Topological Polar Surface Area (TPSA)	305.35 Ų	_
LogP	0.3508	_
Hydrogen Bond Acceptors	27	_
Hydrogen Bond Donors	2	_
Rotatable Bonds	78	_
pKa (Carboxylic Acid)	~4-5	_
Long Term Storage	≤ -15°C	_

Chemical Structure and Reactivity

The fundamental structure of **Bis-PEG25-acid** is a linear chain of 25 ethylene glycol units capped at both ends by carboxylic acid groups. This bifunctional nature allows it to act as a flexible linker, connecting two molecules.

Caption: 2D representation of Bis-PEG25-acid.

The reactivity of **Bis-PEG25-acid** is primarily dictated by its terminal carboxylic acid groups. These groups can readily undergo esterification with alcohols or amidation with primary and secondary amines to form stable covalent bonds. This reactivity is the basis for its use in crosslinking and modifying proteins, peptides, and other biomolecules.

Applications in Bioconjugation

A primary application of **Bis-PEG25-acid** is in the PEGylation of therapeutic proteins and peptides. This process can improve the pharmacokinetic and pharmacodynamic properties of



the conjugated molecule by increasing its hydrodynamic size, which can reduce renal clearance and enhance in vivo stability.

The carboxylic acid groups of **Bis-PEG25-acid** can be activated, for example, by conversion to N-hydroxysuccinimide (NHS) esters, to facilitate efficient reaction with amine groups on biomolecules under mild conditions.

Activation Step Bis-PEG25-acid Activation Conjugation Step Biomolecule (e.g., Protein-NH2) Conjugation PEGylated Biomolecule

General Reaction Scheme of Bis-PEG25-acid

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Caption: Activation and conjugation workflow of Bis-PEG25-acid.

Experimental Protocols

Detailed experimental protocols for the characterization of **Bis-PEG25-acid** are not extensively published. However, standard analytical techniques for the characterization of PEGylated compounds can be applied.



Determination of Molecular Weight and Purity by Mass Spectrometry

Objective: To confirm the molecular weight and assess the purity of **Bis-PEG25-acid**.

Methodology:

- Sample Preparation: Prepare a stock solution of **Bis-PEG25-acid** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a final concentration of 1-10 μg/mL in the mobile phase.
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Analysis: Infuse the sample directly or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS). Acquire the mass spectrum in the appropriate mass range.
- Data Interpretation: The resulting spectrum will show a distribution of peaks corresponding to
 the different charge states of the molecule. Deconvolute the spectrum to determine the
 average molecular weight. Purity can be estimated by the relative abundance of the main
 peak compared to any impurity peaks.

Characterization of PEGylated Conjugates by HPLC

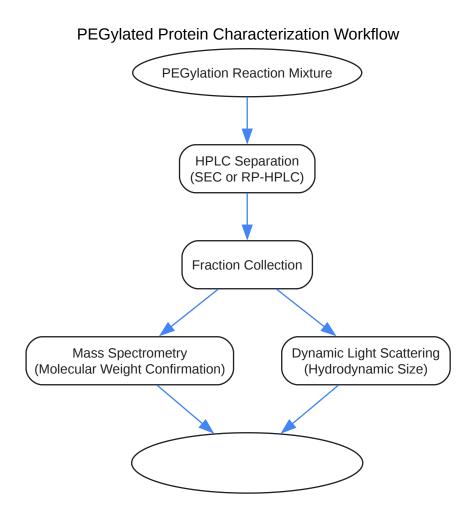
Objective: To analyze the products of a PEGylation reaction and purify the desired conjugate.

Methodology:

- Column Selection: Choose a suitable HPLC column based on the properties of the molecule being PEGylated. Reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC) are commonly used.
- Mobile Phase: Develop a mobile phase gradient for optimal separation. For RP-HPLC, this
 typically involves a gradient of water and acetonitrile, often with an additive like trifluoroacetic
 acid (TFA).



- Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for the biomolecule (e.g., 280 nm for proteins). A charged aerosol detector (CAD) can also be used for molecules lacking a chromophore.
- Analysis: The chromatogram will show peaks corresponding to the unreacted biomolecule, excess PEG reagent, and the PEGylated conjugate(s). The degree of PEGylation can be inferred from the retention times and peak areas.



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Caption: Analytical workflow for PEGylated proteins.



This guide provides a foundational understanding of the physicochemical characteristics of **Bis-PEG25-acid**. For specific applications, further empirical optimization of reaction conditions and characterization methods is recommended.

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